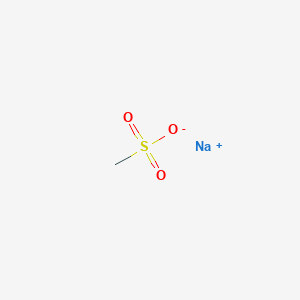
sodium;methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium methanesulfonate, also known as methanesulfonic acid sodium salt, is an organosulfur compound with the chemical formula CH₃SO₃Na. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium methanesulfonate can be synthesized through the neutralization of methanesulfonic acid with sodium hydroxide. The reaction is straightforward and involves mixing equimolar amounts of methanesulfonic acid and sodium hydroxide in water, followed by evaporation of the solvent to obtain the crystalline product.
Industrial Production Methods: In industrial settings, sodium methanesulfonate is produced by reacting methanesulfonic acid with sodium carbonate or sodium bicarbonate. The reaction is typically carried out in aqueous solution, and the product is isolated by crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: While sodium methanesulfonate itself is stable, it can be involved in redox reactions when used as a reagent or intermediate.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Sodium methanesulfonate can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can produce a corresponding alkyl halide.
Wissenschaftliche Forschungsanwendungen
Sodium methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Sodium methanesulfonate is used in biochemical studies to modify proteins and nucleic acids.
Industry: Sodium methanesulfonate is used in electroplating, as an electrolyte in batteries, and in the production of biodegradable detergents.
Wirkmechanismus
The mechanism of action of sodium methanesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form stable intermediates with various substrates, facilitating the formation of desired products. In biological systems, sodium methanesulfonate can modify biomolecules through alkylation, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonic Acid: The parent compound of sodium methanesulfonate, used in similar applications but with different solubility and reactivity properties.
Sodium Ethanesulfonate: Another sulfonate salt with similar chemical properties but a different alkyl group.
Sodium Benzenesulfonate: A related compound with a benzene ring, used in different industrial applications.
Uniqueness: Sodium methanesulfonate is unique due to its high solubility in water, stability, and versatility in various chemical reactions. Its ability to act as both a nucleophile and electrophile makes it a valuable reagent in organic synthesis and industrial processes.
Eigenschaften
IUPAC Name |
sodium;methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O3S.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVTYAVXTDIPAP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













